

Application Note: Iodolactonization of 5-Hexenoic Acid

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Compound of Interest

Compound Name: 5-Hexenoic acid

Cat. No.: B075442

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Introduction

Iodolactonization is a powerful and widely utilized organic reaction for the synthesis of lactones from unsaturated carboxylic acids.[1][2] This intramolecular cyclization reaction proceeds via an electrophilic addition of iodine to a carbon-carbon double bond, followed by the nucleophilic attack of the carboxylate group.[2][3] The reaction is known for its mild conditions and the ability to introduce a versatile iodine atom into the product, which can be used for further synthetic transformations.[2][3] This application note provides a detailed protocol for the iodolactonization of **5-hexenoic acid** to form a five-membered iodolactone, a reaction that is favored according to Baldwin's rules for ring closure.[2] This transformation is a key step in the synthesis of various natural products and bioactive molecules.[2][3]

Reaction Scheme

The iodolactonization of **5-hexenoic acid** proceeds as follows:



The reaction involves the formation of a positively charged iodonium ion intermediate from the alkene, which is then attacked by the carboxylate oxygen to form the lactone ring.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for iodolactonization reactions under various conditions, providing an expected range for the reaction of **5-hexenoic acid**.

Substrate	Iodine Source	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
3-Phenyl-4-pentenoi c acid	I ₂	NaHCO ₃	CH ₃ CN	Room Temp	0.5	92	[4]
1-(prop-2-yn-1-yl)-1H-indole-2-carboxyli c acid	I ₂	NaHCO ₃	Various	Various	Various	Moderate	[5]
4,5-disubstitu ted 2-methyl-penta-2,4-dienoic acid	I ₂	NaHCO ₃	CHCl ₃ /H ₂ O	Room Temp	1	74	[6]
ε-unsaturat ed carboxyli c acids	I ₂ / PIDA	-	Toluene/CH ₂ Cl ₂	-50	48	64-71	[7]

Note: PIDA = Phenyliodine diacetate. Yields are highly substrate and condition dependent.

Experimental Protocol: Iodolactonization of 5-Hexenoic Acid

This protocol details the procedure for the synthesis of 5-(iodomethyl)dihydrofuran-2(3H)-one from **5-hexenoic acid**.

Materials:

- **5-Hexenoic acid**
- Sodium bicarbonate (NaHCO_3)
- Iodine (I_2)
- Acetonitrile (CH_3CN)
- Diethyl ether (Et_2O)
- 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

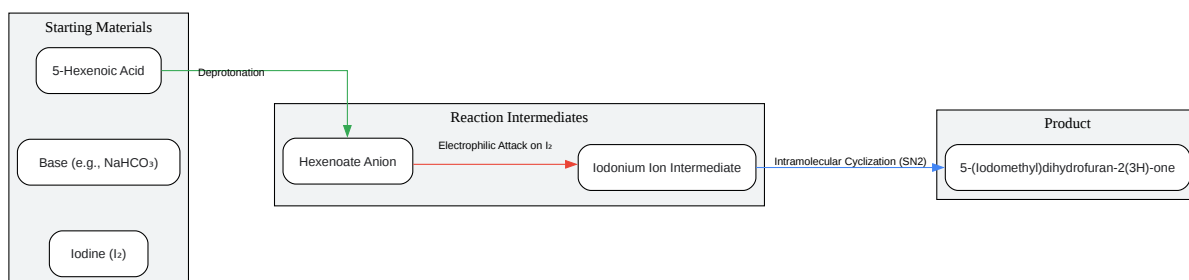
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **5-hexenoic acid** (1 equivalent) in acetonitrile (CH_3CN).
- **Addition of Base:** To the stirred solution, add sodium bicarbonate (NaHCO_3 , 2 equivalents). Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the carboxylate salt.
- **Addition of Iodine:** In a separate container, prepare a solution of iodine (I_2 , 2 equivalents) in acetonitrile. Add the iodine solution dropwise to the reaction mixture at 0 °C (ice bath).

- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 1 hour.^[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted iodine. The dark color of the solution should disappear.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).^[8]
 - Combine the organic layers and wash with saturated aqueous sodium chloride (brine).^[8]
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.^[8]
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 5-(iodomethyl)dihydrofuran-2(3H)-one.

Visualizations

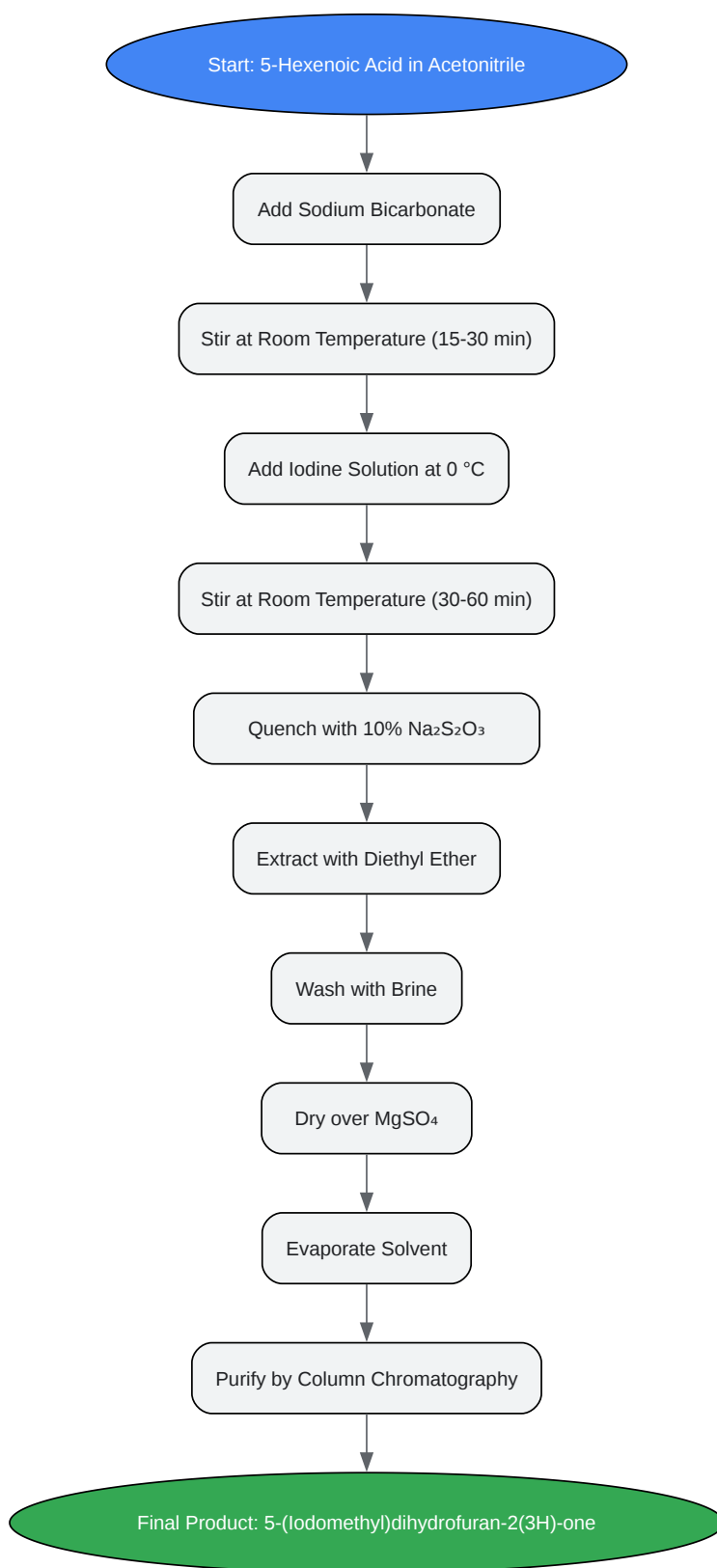
Reaction Mechanism Pathway



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Caption: Mechanism of the Iodolactonization of **5-Hexenoic Acid**.

Experimental Workflow



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Caption: Step-by-step workflow for the iodolactonization of **5-hexenoic acid**.

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